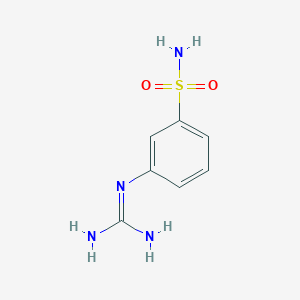

N-(3-Sulfamoylphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-sulfamoylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-7(9)11-5-2-1-3-6(4-5)14(10,12)13/h1-4H,(H4,8,9,11)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXHYJJFLGCHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of N 3 Sulfamoylphenyl Guanidine

Established Synthetic Routes to the Core N-(3-Sulfamoylphenyl)guanidine Structure

The construction of the this compound scaffold primarily involves the formation of the guanidine (B92328) group onto a pre-existing aminobenzenesulfonamide backbone. The most common precursor for this synthesis is 3-aminobenzenesulfonamide (B1265440). The conversion of the aromatic amine to the corresponding guanidine is a well-established transformation in organic chemistry, known as guanylation. Several classical methods can be employed for this purpose.

One of the most direct approaches is the reaction of 3-aminobenzenesulfonamide with a guanylating agent. Common reagents for this transformation include cyanamide (B42294) or its derivatives, such as N-cyanoguanidine (dicyandiamide). This reaction is typically performed under acidic conditions at elevated temperatures.

Another widely used method involves the condensation of the amine with S-alkylisothiouronium salts, such as S-methylisothiourea sulfate (B86663). This reaction proceeds via nucleophilic attack of the aniline (B41778) on the isothiourea, leading to the formation of the guanidine and the release of a mercaptan byproduct. Variations of this method utilize other activated guanylating agents like 1H-pyrazole-1-carboxamidine hydrochloride, which often provide cleaner reactions and higher yields.

A third established route is the addition of the amine to a carbodiimide, which can be generated in situ or used as a stable reagent. This method first forms an intermediate that subsequently reacts with ammonia (B1221849) or an ammonia equivalent to complete the guanidine structure.

These foundational methods, summarized in the table below, provide reliable access to the core this compound structure, forming the basis for further derivatization and analog synthesis.

| Method | Guanylating Agent | Typical Conditions | Key Features |

| Cyanamide Condensation | Cyanamide (H₂NCN) | Acidic (e.g., HCl, HNO₃), Heat | Direct, atom-economical |

| Isothiourea Condensation | S-Methylisothiourea sulfate | Basic or neutral, Heat | Common, reliable |

| Pyrazole-based Guanylation | 1H-Pyrazole-1-carboxamidine HCl | Mild conditions, often buffered | High yields, good purity |

| Carbodiimide Addition | N,N'-Dicyclohexylcarbodiimide (DCC) + NH₃ source | Two-step, controlled addition | Versatile for substituted guanidines |

Advanced Methodologies for Analog Synthesis and Structural Modification

Modern organic synthesis has introduced more sophisticated and efficient methods for the construction of guanidines, which can be applied to the synthesis of this compound analogs. These advanced methodologies often offer milder reaction conditions, broader substrate scope, and access to more complex molecular architectures.

Transition metal-catalyzed reactions have emerged as powerful tools. For instance, palladium-catalyzed cross-coupling reactions can be used to form the C-N bond between an aryl halide (e.g., 3-bromobenzenesulfonamide) and a protected guanidine. researchgate.net Similarly, rhodium-catalyzed multicomponent reactions, which combine an arylsulfonamide, an isonitrile, and an amine in a single step, provide a direct and efficient route to N-sulfonyl guanidines. researchgate.net

Another advanced approach involves the use of protected guanylating agents that allow for the stepwise and controlled introduction of different substituents onto the guanidine nitrogen atoms. Reagents like N,N′-di-Boc-S-methylisothiourea or N,N′-di-Boc-1H-pyrazole-1-carboxamidine enable the synthesis of specifically substituted guanidine precursors, which can then be coupled with 3-aminobenzenesulfonamide. The protecting groups (typically Boc) can be removed under acidic conditions to yield the final product. This strategy is particularly valuable for synthesizing analogs with diverse substitution patterns on the guanidine moiety itself.

| Methodology | Catalyst/Reagent | Description | Advantages |

| Palladium-Catalyzed Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Cross-coupling of an aryl halide with a guanidine source. | Good for building complex aryl guanidines. |

| Rhodium-Catalyzed Multicomponent Reaction | [Rh(COD)Cl]₂ | One-pot coupling of a sulfonamide, isonitrile, and amine. researchgate.net | High efficiency and atom economy. researchgate.net |

| Protected Guanylation | N,N′-di-Boc-thiourea or pyrazole-carboxamidine | Stepwise synthesis allowing for controlled substitution. | Access to complex, unsymmetrically substituted guanidines. |

| Burgess Reagent-Mediated Synthesis | Burgess Reagent | Conversion of thioureas to guanidines under mild conditions. organic-chemistry.org | Avoids harsh reagents and byproducts. organic-chemistry.org |

Functional Group Interconversions and Exploration of Substituent Diversity

Functional group interconversion (FGI) is a key strategy for expanding the chemical diversity of the this compound scaffold. imperial.ac.ukyoutube.comslideshare.net This involves modifying the existing functional groups—the sulfonamide, the guanidine, and the aromatic ring—or introducing new ones.

Modification of the Sulfonamide Group: The primary sulfonamide group (-SO₂NH₂) offers a handle for derivatization. It can be N-alkylated or N-arylated, although this can be challenging due to the decreased nucleophilicity of the nitrogen atom. A more common strategy is to synthesize analogs by starting with different sulfonyl chlorides (R-SO₂Cl) and reacting them with 3-aminoaniline, followed by guanylation of the remaining amino group. This allows for a wide variety of substituents (R) to be introduced on the sulfur atom.

Modification of the Guanidine Group: The guanidine moiety itself is highly versatile for derivatization. The terminal nitrogen atoms are nucleophilic and can be selectively alkylated, acylated, or sulfonylated, often using protecting group strategies to control the regioselectivity. nih.govnih.gov For example, reaction with an acyl chloride or anhydride (B1165640) can introduce an acyl group, leading to acylguanidine bioisosteres. nih.gov This modification can significantly alter the basicity and hydrogen-bonding capabilities of the guanidine group.

Modification of the Aromatic Ring: Substituents can be introduced onto the phenyl ring to explore structure-activity relationships. This is typically achieved by starting with an already substituted aniline. For example, using a fluoro- or chloro-substituted 3-aminobenzenesulfonamide as the starting material will result in the corresponding substituted this compound analog. Electrophilic aromatic substitution on the final compound is less common due to the deactivating nature of the sulfamoyl and guanidinium (B1211019) groups and potential side reactions.

Chemo- and Regioselective Transformations for Targeted Derivatization

The presence of multiple reactive sites in this compound necessitates chemo- and regioselective transformations for precise derivatization. The differing reactivity of the guanidine and sulfonamide groups can be exploited to achieve selectivity.

Chemoselectivity: The guanidine group is significantly more basic (pKa ≈ 13.5) than the sulfonamide nitrogen (pKa ≈ 10). This difference allows for selective reactions based on pH control. For instance, under basic conditions, the guanidine nitrogens are more nucleophilic than the sulfonamide nitrogen, allowing for selective N-alkylation or N-acylation of the guanidine moiety. Conversely, strong bases can deprotonate the sulfonamide, forming a sulfonamidate anion that can act as a nucleophile.

Regioselectivity: Within the guanidine group, there are three nitrogen atoms. The internal (phenyl-bound) nitrogen is significantly less nucleophilic than the two terminal nitrogens. Selective modification of the terminal (N') versus the internal (N) nitrogen is a common challenge. Using bulky reagents or specific protecting group strategies can direct derivatization to the more accessible terminal positions. For example, N-alkylation under Mitsunobu conditions has been shown to be selective for the N-9 position in purine (B94841) systems, a strategy that could be adapted for selective alkylation in guanidine systems. mdpi.com

Protecting groups are crucial for achieving selectivity. The guanidine group can be protected with Boc or Cbz groups, which can be selectively removed. Similarly, the sulfonamide can be protected. By orchestrating a sequence of protection and deprotection steps, specific sites on the molecule can be modified in a controlled manner. For instance, to selectively modify the sulfonamide, one could first protect the guanidine nitrogens, perform the desired transformation on the sulfonamide, and then deprotect the guanidine.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Sulfamoylphenyl Moiety on Biological Activity

The sulfamoylphenyl group is a key pharmacophore in a variety of biologically active compounds, including diuretics, antibacterial agents, and carbonic anhydrase inhibitors. Its electronic properties and hydrogen bonding capabilities play a significant role in target recognition and binding affinity.

Positional Isomerism Effects (e.g., meta vs. para substitution) on Target Interactions

The position of the sulfonamide group on the phenyl ring is a critical determinant of biological activity. Studies comparing isomers have revealed that the spatial arrangement of this functional group can dramatically alter a compound's interaction with its biological target.

For instance, in a series of novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(6-substituted-4-chloro-1,3,5-triazin-2-ylamino)guanidine derivatives evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms, a significant difference in activity was observed between compounds bearing a 4-sulfamoylphenyl (para-substituted) moiety and those with a 3-sulfamoylphenyl (meta-substituted) substituent. The series containing the 4-sulfamoylphenyl group exhibited strong inhibitory activity against the hCA IX isoform, with KI values ranging from 37.1 to 42.9 nM. In contrast, the corresponding series with the isomeric 3-sulfamoylphenyl substituent was found to be inactive, with KI values between 421.1 and 3968.7 nM. unifi.it This stark difference underscores the importance of the sulfonamide group's position for optimal interaction within the active site of hCA IX.

Similarly, in another study, the displacement of a 4-sulfamate group to the 3-position on a pyrazoline scaffold resulted in a reduction of inhibitory activity against certain carbonic anhydrase isoforms. This suggests that the para-position allows for more favorable interactions, potentially through better alignment with key residues or a more advantageous vector for its hydrogen bonding and electrostatic interactions within the enzyme's active site.

Impact of Substituents on the Phenyl Ring on Biological Potency

The introduction of various substituents onto the phenyl ring of N-(sulfamoylphenyl)guanidine analogs can significantly modulate their biological potency. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.

A study on a series of N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives demonstrated the impact of such substitutions on antibacterial activity. pjmonline.org One of the tested compounds, 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine , exhibited very strong activity against several Gram-positive anaerobic and aerobic bacteria, with a Minimum Inhibitory Concentration (MIC) of ≤ 6.2 μg/ml against eleven bacterial strains. pjmonline.org This compound also showed promising activity against highly resistant microorganisms like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. pjmonline.org

The data from this study highlights how specific substitutions on the benzenesulfonyl portion of the molecule, in conjunction with the 3-sulfamoylphenylguanidine moiety, contribute to potent antibacterial action. The presence of chloro, methyl, and trifluoromethylbenzylthio groups on the benzenesulfonyl ring evidently enhances the compound's efficacy.

| Compound Name | Substituents on Benzenesulfonyl Ring | Biological Activity (MIC) |

| 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine | 4-Chloro, 5-Methyl, 2-(4-trifluoromethylbenzylthio) | ≤ 6.2 μg/ml against eleven strains of Gram-positive anaerobes and aerobes. Promising activity against MRSA and Enterococcus faecalis. pjmonline.org |

Further research on related sulfonamide-containing compounds has shown that the nature and position of substituents on the aromatic ring are crucial. For example, in some series of carbonic anhydrase inhibitors, the introduction of electron-withdrawing groups like nitro or halogen atoms can enhance inhibitory potency. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance at the target's binding site.

Role of the Guanidine (B92328) Moiety in Activity and Target Recognition

The guanidine group is a highly basic and polar functional group that is protonated at physiological pH to form the guanidinium (B1211019) cation. This cation plays a pivotal role in molecular recognition and biological activity due to its ability to form strong hydrogen bonds and electrostatic interactions.

Tautomerism and Resonance Stabilization Effects

The guanidinium cation exhibits significant resonance stabilization. The positive charge is delocalized over the central carbon and the three nitrogen atoms. This delocalization contributes to the planarity and high basicity (pKa ≈ 13.5) of the guanidinium group, making it a strong hydrogen bond donor.

Guanidine itself can exist in different tautomeric forms, and the predominant form can be influenced by the electronic nature of its substituents. For instance, crystal structures of guanidine derivatives with electron-withdrawing substituents like sulfonyl groups have shown that they predominantly exist in the tautomeric form where the imino group is closer to the electron-withdrawing substituent. sci-hub.se This tautomeric preference can influence the molecule's shape and its ability to interact with a biological target.

Contributions of Guanidine Nitrogen Atoms to Molecular Interactions

The nitrogen atoms of the guanidinium group are key players in molecular interactions, primarily through the formation of multiple hydrogen bonds. The planar, delocalized system of the guanidinium ion can act as a bidentate hydrogen bond donor, forming strong, salt-bridge interactions with carboxylate groups of aspartate and glutamate (B1630785) residues in proteins. This type of interaction is a common feature in the binding of arginine-rich peptides and other guanidine-containing molecules to their biological targets.

These interactions are not limited to charged residues. The guanidinium group can also form hydrogen bonds with the backbone carbonyls of proteins and the phosphate (B84403) groups of nucleic acids. Its ability to engage in multiple, high-energy interactions makes it a privileged scaffold in drug design for targeting a wide range of biological molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(3-Sulfamoylphenyl)guanidine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound analogs were identified, numerous QSAR studies on related sulfonamide and guanidine derivatives provide valuable insights into the key molecular descriptors that govern their activity. These studies can serve as a foundation for future QSAR modeling of this specific class of compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various sulfonamide inhibitors, particularly those targeting carbonic anhydrases. tandfonline.comnih.govnih.gov These studies typically reveal that both steric and electrostatic fields are significant contributors to inhibitory potency. For instance, a 3D-QSAR study on sulfonamide inhibitors of a mycobacterial carbonic anhydrase demonstrated that the model's predictive ability was high, with steric and electrostatic factors playing a crucial role in inhibition. tandfonline.comnih.gov The contour maps generated from such analyses can highlight regions where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances activity, thus guiding the design of more potent inhibitors.

QSAR studies on other classes of guanidine-containing compounds have also been performed. For example, a 3D-QSAR analysis of cycloguanil (B1669406) derivatives as inhibitors of a mutant Plasmodium falciparum dihydrofolate reductase enzyme yielded statistically significant models. ias.ac.in The CoMFA and CoMSIA models identified the importance of steric, electrostatic, and hydrophobic fields for the activity of these compounds. ias.ac.in

The principles and methodologies from these related QSAR studies could be directly applied to a series of this compound analogs. By calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of analogs with known biological activities, a predictive QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogs and for providing a deeper understanding of the structural requirements for their biological function.

| QSAR Study Subject | Key Findings and Important Descriptors | Reference |

| Sulfonamide inhibitors of mycobacterial carbonic anhydrase | Steric and electrostatic factors are significant for inhibitory activity. 3D-QSAR models showed good predictive ability. | tandfonline.comnih.gov |

| Isatin sulfonamide analogues as caspase-3 inhibitors | Steric, electrostatic, and hydrophobic interactions contribute to binding affinity. Structure-based design aids in developing reliable QSAR models. | nih.gov |

| Cycloguanil derivatives as P. falciparum DHFR inhibitors | CoMFA and CoMSIA models highlighted the importance of steric, electrostatic, and hydrophobic fields for antimalarial activity. | ias.ac.in |

Parametrization of Molecular Descriptors

The analysis of this compound and its derivatives often involves the calculation of various molecular descriptors to rationalize their biological activities. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its topology, geometry, and electronic features. cadaster.eu They are fundamental in developing structure-activity relationship (SAR) and structure-property relationship (SPR) models.

In a study of a series of N-substituted N′-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which include the this compound moiety, researchers calculated several molecular descriptors to understand their influence on antibacterial activity. researchgate.net The primary descriptors investigated were related to electronic and spatial properties. researchgate.net One of the key descriptors calculated was the Polar Surface Area (PSA), a metric that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. researchgate.net PSA is crucial for predicting a drug's transport properties, including its ability to permeate cell membranes.

Additionally, theoretical calculations were performed to determine the atomic charges of the sulfur and nitrogen atoms within the sulfonamide groups of these derivatives. researchgate.net These electronic parameters are vital as they govern the molecule's ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with its biological target. researchgate.net The fundamental quantities used to derive these descriptors include atomic number, hydrogen count, and the number of heavy atom neighbors (heavy degree). cadaster.eu

The following table provides examples of key molecular descriptors and their relevance in the analysis of compounds like this compound and its derivatives.

| Descriptor Category | Specific Descriptor | Relevance to SAR/SPR |

| Electronic | Atomic Charges (e.g., on N, S atoms) | Governs electrostatic interactions and hydrogen bonding potential with biological targets. researchgate.net |

| Topological | Kier & Hall Chi Indices | Encodes molecular connectivity and branching, influencing binding affinity. cadaster.eu |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and distribution. fluorochem.co.uk |

| Spatial/Steric | Polar Surface Area (PSA) | Predicts transport properties and membrane penetration; correlates with antibacterial activity. researchgate.net |

| Structural | Number of Rotatable Bonds | Influences conformational flexibility and the ability to adapt to a binding site. cadaster.eu |

This table is generated based on principles of molecular descriptor analysis and specific findings from cited research.

Development and Validation of Predictive Models

Following the parametrization of molecular descriptors, researchers attempt to develop and validate predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the calculated descriptors and the observed biological activity of a series of compounds.

In the investigation of this compound derivatives for antibacterial activity, statistical analyses were performed to correlate the calculated descriptors with the minimal inhibitory concentration (MIC) values. researchgate.net The analysis revealed a discernible, albeit moderate, correlation between the Polar Surface Area (PSA) and the antimicrobial activity against several bacterial strains, including Parvimonas micra, Finegoldia magna, and Propionibacterium acnes. researchgate.net The correlation coefficients (r) for these relationships were found to range from 0.52 to 0.61. researchgate.net This suggests that as the PSA of the molecule changes, its ability to inhibit bacterial growth is affected, highlighting the importance of polarity in the bioactivity of these compounds. researchgate.net

However, the broader analysis of structural and electronic parameters in that particular study did not establish a definitive, overarching predictive model. researchgate.net The researchers noted that the analysis did not reveal an evident, general influence of these other descriptors on the antibacterial potency across the entire series of compounds. researchgate.net This indicates that the SAR for these guanidine derivatives is complex, likely involving a combination of steric, electronic, and hydrophobic factors that a simple model cannot fully capture.

The table below summarizes the observed correlation between PSA and antibacterial activity for selected bacterial strains from the study on this compound derivatives. researchgate.net

| Bacterial Strain | Correlation Coefficient (r) vs. PSA | Implication |

| Parvimonas micra | 0.52 - 0.61 | A moderate positive correlation exists, suggesting PSA is a relevant parameter for activity against this strain. researchgate.net |

| Finegoldia magna | 0.52 - 0.61 | Similar to P. micra, activity is moderately dependent on the molecule's polar surface. researchgate.net |

| Propionibacterium acnes | 0.52 - 0.61 | The relationship holds, indicating a common mechanism related to polarity for these anaerobic bacteria. researchgate.net |

Data derived from the study by Żołnowska et al. on derivatives containing the this compound scaffold. researchgate.net

Despite the lack of a comprehensive model in that specific case, the findings are valuable. For instance, the derivative 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine was identified as a highly potent agent, a discovery that guides future drug design efforts even without a complete predictive model. pjmonline.orgnih.gov

Conformational Analysis and its Implications for Bioactivity

Conformational analysis examines the different spatial arrangements of a molecule that result from rotation around its single bonds. libretexts.org These different arrangements, or conformers, can have distinct energy levels and shapes, which in turn significantly influence a molecule's ability to interact with its biological target.

The flexibility of the molecule arises from rotation around the C-N bond linking the phenyl ring to the guanidine group and the C-S bond of the sulfonamide group. The specific dihedral angles of these bonds dictate the three-dimensional orientation of the functional groups relative to each other. This spatial arrangement is critical for bioactivity, as it determines how well the molecule can fit into a target's binding pocket and form key interactions.

Molecular simulation studies on other guanidinium-binding systems have shown that the binding pocket's conformation is highly sensitive to the presence of the guanidinium ligand. nih.gov The guanidinium cation remains tightly bound inside the pocket, forming stable hydrogen bonds. nih.gov In the case of this compound derivatives, the sulfonamide group (-SO₂NH₂) also provides crucial hydrogen bond donor and acceptor sites. researchgate.net The relative positioning of the guanidinium and sulfonamide moieties, as dictated by the molecule's conformation, is therefore essential for establishing the specific interactions required for biological effect. For example, in a series of related sulfonamides, compounds containing a 4-sulfamoylphenyl moiety exhibited strong inhibitory activity against certain human carbonic anhydrase (hCA) isozymes, underscoring the importance of the sulfonamide group's position for selective binding. unifi.it

Molecular Mechanisms of Action and Biological Pathways

Elucidation of Specific Receptor and Enzyme Binding Events

The binding of N-(3-Sulfamoylphenyl)guanidine to its biological targets is a critical determinant of its pharmacological profile. The guanidine (B92328) group, being protonated at physiological pH, plays a significant role in forming strong ionic and hydrogen bonds with target proteins.

While direct crystallographic studies on this compound bound to its receptors are not extensively available, analysis of structurally related compounds provides significant insights into its binding modes. For instance, diarylguanidines, which share the guanidine core, have been identified as ligands for NMDA receptor ion channel sites and sigma receptors. nih.govnih.gov The binding of these compounds often involves interaction of the positively charged guanidinium (B1211019) group with acidic amino acid residues like glutamate (B1630785) or aspartate within the binding pocket. nih.gov

The interaction of ligands with receptors can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site. frontiersin.orgnih.gov Allosteric modulators can fine-tune the receptor's response to the endogenous ligand. frontiersin.orgnih.gov

Guanidine-containing compounds have been shown to act as allosteric modulators for various receptors. For example, certain pyrazoloquinolinone derivatives act as positive allosteric modulators at the α+β− interface of GABA-A receptors. nih.gov In the case of G protein-coupled receptors (GPCRs), allosteric modulators can bind to distinct sites, remotely regulating the receptor's conformation and signaling pathways. frontiersin.org While there is no direct evidence for this compound as an allosteric modulator, its structural features suggest this possibility. Its sulfonamide group could anchor it to an orthosteric site (as seen in carbonic anhydrase inhibition), while the flexible guanidine-phenyl portion could potentially interact with an allosteric site on a larger receptor protein.

The diarylguanidine, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, acts as a noncompetitive NMDA receptor antagonist, which suggests binding to an allosteric site within the ion channel. nih.gov This indicates that the guanidine scaffold is capable of participating in allosteric interactions.

Modulation of Cellular Processes and Signaling Pathways

By binding to enzymes and receptors, this compound and its derivatives can modulate various cellular activities, from enzymatic reactions to complex signaling cascades.

A significant area of research for compounds related to this compound is the inhibition of carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The sulfonamide moiety is a classic inhibitor of CAs, binding to the zinc ion in the active site. The addition of a guanidinium group can enhance the inhibitory potency and selectivity. nih.gov

Studies on a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have demonstrated selective inhibition of the brain-associated CA isoform VII. nih.gov Some of these derivatives exhibit subnanomolar inhibition constants (Ki) and high selectivity over other isoforms like CA I and CA II. nih.gov This suggests that the guanidine group makes favorable interactions with residues specific to the CA VII active site, leading to tighter binding.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected 4-(3-benzyl-guanidino)benzenesulfonamide Derivatives

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |

|---|---|---|---|

| 7c | 104.3 | 6.2 | 0.6 |

| 7h | 187.5 | 5.8 | 0.8 |

| 7m | >10000 | 158.4 | 0.5 |

| 7o | 8546.1 | 125.7 | 0.9 |

The guanidinium group is a common feature in molecules that interact with proteins. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a valuable moiety for disrupting or stabilizing protein-protein interactions (PPIs). nih.gov Guanidinium-stapled peptides, for instance, have been developed to enforce helical structures that can mimic binding interfaces and inhibit PPIs. nih.gov

Guanidine hydrochloride is a well-known protein denaturant, which highlights the strong interaction of the guanidinium ion with the protein backbone and side chains, leading to the unfolding of the protein structure. qinmuchem.comresearchgate.net At lower, non-denaturing concentrations, these interactions can still influence protein conformation and interactions with other molecules. While direct studies on the effect of this compound on specific PPIs are limited, its guanidine group suggests a potential to modulate such interactions.

The interaction of FOXO3, a forkhead box transcription factor, with its DNA binding domain can be inhibited by phenylpyrimidinylguanidines, demonstrating that guanidine derivatives can block protein-DNA interactions. nih.gov

Mechanisms of Compound Uptake and Intracellular Accumulation

A remarkable feature of the guanidinium group is its ability to facilitate the transport of molecules across cell membranes. cmu.edunih.govnih.gov This property is attributed to the formation of bidentate hydrogen bonds and charge pairing with negatively charged components of the cell membrane, such as phosphate (B84403) and sulfate (B86663) groups on phospholipids (B1166683) and proteoglycans. nih.govresearchgate.net

Guanidinium-rich molecular transporters can deliver a variety of cargo, including peptides and small molecules, into cells. cmu.edustanford.edu The uptake mechanism can involve direct membrane translocation or endocytosis. Once inside the cell, these compounds can accumulate in various compartments, with some showing preferential localization to mitochondria. nih.govstanford.edu The positive charge of the guanidinium group is thought to be a key driver for mitochondrial targeting, due to the negative membrane potential of this organelle.

Exploration of Membrane Transport Mechanisms

The translocation of polar, charged molecules like this compound across the non-polar lipid bilayer of cell membranes is a complex process. The key to this process lies in the behavior of the guanidinium group, which is protonated and positively charged at physiological pH. wikipedia.org This charged group is central to overcoming the energy barrier of the cell membrane.

The initial step in the cellular uptake involves the interaction of the positively-charged guanidinium group with the negatively-charged components of the cell surface. nih.govnih.gov These components include anionic phosphates, carboxylates, and sulfates present on glycoproteins and phospholipids. nih.gov The interaction is not merely electrostatic; the guanidinium group has the unique ability to form a bidentate hydrogen bond with these cell-surface oxoanions. nih.govmit.edu This strong, specific binding facilitates the association of the molecule with the cell membrane, increasing its local concentration and residence time, which in turn favors internalization. nih.gov

Once associated with the membrane, one proposed mechanism for transport is "adaptive translocation." nih.gov In this process, the charge of the guanidinium group is neutralized by its interaction with the negative charges on the membrane surface. This transiently charge-neutralized complex can then move through the lipid bilayer, a process driven by the cell's membrane potential. nih.gov Inside the cell, the complex dissociates, releasing the molecule into the cytoplasm. nih.gov It is crucial that this association with the membrane is reversible to allow for the release of the molecule after entry. nih.gov

| Transporter Stage | Mechanism | Key Interacting Moieties |

| Cell Surface Association | Electrostatic attraction and bidentate hydrogen bonding. | Guanidinium group of the compound; Phosphate, carboxylate, and sulfate groups on the cell surface. nih.gov |

| Membrane Translocation | Adaptive translocation of the charge-neutralized complex. | Lipid bilayer of the cell membrane. nih.gov |

| Intracellular Release | Dissociation of the complex. | Cytoplasmic environment. nih.gov |

Relevance of Guanidinium for Cellular Permeability (e.g., eNTRy rules)

The guanidinium group is a principal determinant of the cellular permeability of many molecules, a concept explored by various research groups. Its effectiveness stems from its physicochemical properties. The guanidinium ion is planar and the positive charge is delocalized over the three nitrogen atoms through resonance, which allows for efficient interaction with water molecules and biological counter-ions. wikipedia.org

The significance of the hydrogen-bonding capability of the guanidinium group has been demonstrated through chemical modification studies. When the hydrogen atoms on the guanidinium group that are necessary for forming bidentate hydrogen bonds are replaced with methyl groups, there is a profound decrease in cellular uptake. nih.govnih.gov For instance, monomethylation of each guanidinium group in an arginine oligomer reduced cellular uptake by 80%, while dimethylation led to a reduction of over 95%, even though the positive charge was conserved. nih.gov This underscores that charge alone is insufficient and that the specific hydrogen-bonding pattern is critical for efficient membrane translocation.

The principles governing the entry of guanidinium-rich transporters into cells are sometimes referred to in the context of "eNTRy rules," which consider factors like charge, hydrogen bonding, and molecular structure. The ability of the guanidinium group to act as a "polarity chameleon"—being polar in an aqueous environment and relatively non-polar when engaged in bidentate hydrogen bonding within the less polar membrane environment—is a key aspect of this. nih.gov

The number and spacing of guanidinium groups can also influence cellular uptake. For oligomers of arginine, a minimum of six residues is generally needed for effective cell entry, with uptake efficiency peaking around 15 residues. nih.gov This suggests a cooperative effect where multiple guanidinium groups enhance the association with and subsequent transport across the cell membrane. nih.gov

| Feature of Guanidinium Group | Relevance to Cellular Permeability | Experimental Evidence |

| Positive Charge | Initiates electrostatic attraction to the negatively charged cell surface. | Fundamental principle of molecular interaction. nih.gov |

| Bidentate Hydrogen Bonding | Forms strong, specific interactions with cell surface anions (phosphates, sulfates, carboxylates), facilitating adhesion and subsequent uptake. | Methylation of guanidinium groups, which prevents this bonding, drastically reduces cellular entry. nih.govnih.gov |

| Charge Delocalization/Resonance | Stabilizes the positive charge, making the guanidinium ion highly stable in aqueous solution. | Contributes to the strong basicity and persistent positive charge at physiological pH. wikipedia.org |

| Structural Flexibility | Spacing and flexibility of guanidinium groups can be optimized to improve membrane association and uptake. | Studies on oligomers of arginine with varying spacer lengths show that increased spacing can enhance cellular uptake. nih.gov |

Identification and Characterization of Biological Targets

Enzyme Inhibition Studies

N-(3-Sulfamoylphenyl)guanidine and its derivatives have been investigated for their potential to inhibit various enzymes, with a significant focus on carbonic anhydrases.

Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, II, IX, XII)

Direct experimental data on the inhibitory activity of this compound against specific carbonic anhydrase (CA) isoforms is limited in the public domain. However, studies on closely related derivatives provide valuable insights into the potential role of the 3-sulfamoylphenyl moiety in CA inhibition.

Research on a series of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives demonstrated that these compounds can be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). For instance, one of the most effective derivatives, P4, exhibited significant inhibitory constants (Ki) against both isoforms. nih.gov

Conversely, a study on 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives, which included a series with a 3-sulfamoylphenyl substituent, found this particular series to be inactive against the tumor-associated isoform hCA IX, with Ki values ranging from 421.1 to 3968.7 nM. unifi.it This suggests that the substitution pattern on the sulfamoylphenyl ring is critical for activity against this specific isoform.

Further research on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has identified potent and selective inhibitors of the brain-associated CA VII isoform. nih.gov While these compounds possess a guanidino-benzenesulfonamide scaffold, the sulfamoyl group is at the 4-position rather than the 3-position, highlighting the importance of isomeric substitution for selective inhibition.

Table 1: Inhibitory Activity of N-(3-Sulfamoylphenyl)propanamide/benzamide Derivatives against hCA-I and hCA-II nih.gov

| Compound | hCA-I Ki (µM) | hCA-II Ki (µM) |

| P4 | 0.22 ± 0.01 | 0.33 ± 0.05 |

Note: This table presents data for a derivative of this compound, not the compound itself.

Urease

There is currently no direct scientific evidence available to suggest that this compound is an inhibitor of urease. The guanidine (B92328) moiety is present in some known urease inhibitors, but specific studies on the title compound are lacking. researchgate.netnih.govscience.govnih.gov

Other Enzyme Systems (e.g., Signal Peptidase IB, SARS-CoV-2 Mpro)

To date, no research has been published demonstrating the inhibitory activity of this compound against Signal Peptidase IB or the SARS-CoV-2 main protease (Mpro). While numerous inhibitors of SARS-CoV-2 Mpro have been identified, none are structurally related to this compound. nih.govnih.govresearchgate.net

Receptor Interaction and Functional Modulation

Voltage-Gated Ion Channels (e.g., Kv channels)

Guanidine and its derivatives are known to interact with voltage-gated ion channels. Specifically, guanidinium (B1211019) toxins are recognized for their ability to block voltage-gated sodium channels (NaV). mdpi.comresearchgate.net Furthermore, guanidine compounds have been shown to act as inhibitors of voltage-gated potassium (Kv) channels by binding within the intracellular pore of the channel. nih.govnih.gov However, there are no specific studies that have investigated the direct interaction of this compound with Kv or other voltage-gated ion channels.

G-Protein Coupled Receptors (GPCRs)

The guanidine moiety is a common feature in ligands that bind to G-protein coupled receptors (GPCRs). sci-hub.se Despite this, there is no published research specifically detailing the interaction or functional modulation of any GPCR by this compound. The complexity of GPCR-ligand interactions necessitates specific binding and functional assays to determine any potential activity. nih.govmdpi.com

Lack of Specific Research Data on this compound Precludes Detailed Analysis of Its Biological Interactions

Despite a comprehensive search of available scientific literature, no specific data was found regarding the biological targets, off-target interactions, or selectivity profile of the chemical compound this compound. The performed searches yielded general information on a variety of guanidine derivatives and their interactions with numerous receptors, but provided no specific details for the compound .

This absence of particular research on this compound makes it impossible to generate a scientifically accurate and informative article that adheres to the user's specified outline. Crafting such a piece would necessitate speculation and would not meet the required standards of accuracy and professional tone.

While it is not possible to provide an article on this compound, a general overview of the biological activities of guanidine-containing compounds can be offered. This would include information on how the guanidine group can interact with various biological targets, which may provide a broader context for understanding the potential, yet unverified, actions of structurally similar compounds. However, it must be stressed that this would be a general discussion and not a specific analysis of this compound.

Therefore, due to the lack of available data, the requested article focusing solely on this compound cannot be provided.

Computational and in Silico Approaches in N 3 Sulfamoylphenyl Guanidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of ligands, such as N-(3-Sulfamoylphenyl)guanidine derivatives, within the active site of a protein.

Pose Generation and Scoring Functions

The docking process involves two main steps: pose generation and scoring. Pose generation explores various possible conformations of the ligand within the protein's binding site. Scoring functions then evaluate these poses, estimating the binding affinity for each. psu.edu These scoring functions are crucial for ranking different ligands and predicting their potential activity. frontiersin.org For instance, in studies of pyrazole-carboxamides bearing a sulfonamide moiety, docking scores were used to identify the most promising compounds for further investigation. nih.gov

Prediction of Key Intermolecular Interactions

A primary output of molecular docking is the detailed prediction of intermolecular interactions between the ligand and the target protein. These interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for binding affinity and selectivity. For example, docking studies on derivatives of this compound have been used to elucidate their binding modes within the active sites of enzymes like carbonic anhydrases. nih.gov These studies can reveal key residues that are essential for the ligand's inhibitory activity. nih.gov For instance, the sulfonamide group is often predicted to interact with the zinc ion present in the active site of carbonic anhydrases, a crucial interaction for inhibition. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Characterization

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the energetics of binding. nih.gov

Conformational Sampling of Ligand-Target Complexes

MD simulations allow for extensive sampling of the conformational space of the ligand-target complex. nih.gov This is particularly important for understanding the flexibility of both the ligand and the protein upon binding. nih.gov By simulating the complex over nanoseconds, researchers can observe how the ligand settles into its binding pocket and how the protein adapts to the ligand's presence. nih.govnih.gov This dynamic view can reveal alternative binding modes or conformational changes that are not apparent from static docking poses. nih.gov

Analysis of Binding Free Energies and Stability

A key application of MD simulations is the calculation of binding free energies, which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate these energies from MD trajectories. nih.gov These calculations can help to differentiate between potent and weak binders and to understand the energetic contributions of different interactions. nih.gov Furthermore, the stability of the ligand-protein complex throughout the simulation, often assessed by the root-mean-square deviation (RMSD) of the atomic positions, provides confidence in the predicted binding mode. nih.gov Stable RMSD values over the course of a simulation suggest a stable and reliable binding interaction. nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This approach is instrumental in virtual screening, a computational technique used to search large libraries of compounds for potential new drug candidates. frontiersin.org

A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. mdpi.com This model, which typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, serves as a 3D query for searching compound databases. mdpi.comsrce.hr This allows for the rapid identification of diverse molecules that are likely to bind to the target of interest. psu.edu

For example, pharmacophore models have been developed for various targets, including those relevant to sulfonamide-containing compounds. srce.hr In the context of this compound research, pharmacophore modeling can be used to identify novel scaffolds that retain the key interaction features of the guanidine (B92328) and sulfamoylphenyl groups. This approach, often combined with molecular docking, has proven effective in discovering new inhibitors for various enzymes. mdpi.comnih.gov The use of virtual screening has led to the identification of potent inhibitors from large compound libraries for targets like myeloperoxidase. researchgate.net

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This method is particularly useful when the three-dimensional structure of the target is unknown. The process involves analyzing a set of active molecules to derive a common pharmacophore hypothesis.

In the context of this compound and related structures, ligand-based pharmacophore models have been developed to understand their antibacterial and other biological activities. These models typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. srce.hrresearchgate.net For instance, a study on a series of quinazoline (B50416) derivatives bearing a sulfonamide moiety, which shares structural similarities with this compound, utilized the LigandScout program to generate 3D chemical feature-based pharmacophores. srce.hrresearchgate.net The process begins with the generation of diverse 3D conformations for a set of known active compounds. srce.hr From these conformations, common chemical features are identified and mapped to create a pharmacophore model. srce.hrresearchgate.net

The key pharmacophoric features often identified for this class of compounds include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfamoyl group are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amine and guanidine groups provide multiple hydrogen bond donors.

Aromatic Ring (AR): The phenyl ring serves as an aromatic feature, contributing to binding through pi-stacking or other non-covalent interactions.

Hydrophobic (HY): Alkyl or other nonpolar substituents can introduce hydrophobic features.

Once a pharmacophore model is generated, it is validated using a test set of compounds with known activities to ensure its predictive power. srce.hr

Structure-Based Pharmacophore Design from Target Data

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be designed. This approach leverages the detailed information of the binding site to define the key interaction points. nih.gov The process involves identifying the crucial amino acid residues and their potential interactions—hydrogen bonds, hydrophobic interactions, and ionic interactions—with a bound ligand. ijper.orgnih.gov

For compounds related to this compound, structure-based pharmacophore models can be developed by analyzing their binding mode within the active site of a target protein. For example, if this compound were to be studied as an inhibitor of a specific enzyme, the crystal structure of the enzyme-inhibitor complex would reveal the precise interactions. These interactions would then be translated into a pharmacophore model. This model would not only represent the essential features of the ligand but also their spatial relationship relative to the protein's binding pocket. nih.gov

A structure-based pharmacophore model typically includes features such as:

Hydrogen bond donor and acceptor sites mapped onto the corresponding protein residues.

Hydrophobic regions defined by the nonpolar residues in the binding pocket.

Aromatic centers that can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

This type of model is a powerful tool for virtual screening and lead optimization as it is directly derived from the target's structural information. nih.gov

Application in Chemical Library Screening and Hit Identification

Both ligand-based and structure-based pharmacophore models serve as 3D queries for screening large chemical libraries to identify novel "hit" compounds. d-nb.infonih.gov This virtual screening process is a cost-effective and time-efficient alternative to high-throughput screening (HTS) of physical compound libraries.

The screening process involves computationally fitting molecules from a database onto the pharmacophore model. Molecules that match the pharmacophore's features in the correct 3D arrangement are selected as potential hits. These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. ijper.org

For instance, a pharmacophore model derived from this compound could be used to screen databases like ZINC, DrugBank, or commercial libraries to find new molecules with similar potential biological activity. ijper.org Studies on related guanidinium (B1211019) compounds have demonstrated the success of this approach in identifying new antibacterial agents. d-nb.infonih.gov In one such study, a library of 246 guanidinium compounds was screened, leading to the identification of several potent antibiotic hits. nih.gov

The identified hits from virtual screening are then prioritized for experimental testing, significantly increasing the efficiency of the drug discovery process.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties and reactivity of molecules like this compound. uni-stuttgart.de DFT provides a framework to study the electronic structure of many-body systems, offering a balance between accuracy and computational cost. nih.gov

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can provide a detailed understanding of the electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals. uni-stuttgart.de Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For example, in a study of related sulfonamide-thiadiazole derivatives, DFT was used to calculate the HOMO and LUMO energies to predict their reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Other electronic properties that can be calculated using DFT include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of an atom to attract electrons.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution. nih.gov

Insights into Intramolecular Interactions and Charge Distribution

DFT calculations are also powerful for elucidating the nature of intramolecular interactions and the distribution of charge within the this compound molecule. The guanidine group is known for its strong basicity due to the resonance stabilization of its protonated form, the guanidinium cation. wikipedia.org DFT can model this electron delocalization across the CN3 core. mdpi.com

Furthermore, natural bond orbital (NBO) analysis, often performed as part of a DFT calculation, can provide detailed information about charge transfer interactions between different parts of the molecule. nih.gov For example, NBO analysis can quantify the hyperconjugative interactions between the lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. nih.gov These interactions play a crucial role in determining the molecule's conformation and stability.

Electrostatic potential (ESP) maps can also be generated from DFT calculations, visualizing the charge distribution on the molecular surface. nih.gov These maps show regions of positive and negative potential, indicating sites that are likely to act as hydrogen bond donors or acceptors, respectively. nih.gov For this compound, the ESP map would likely show negative potential around the sulfamoyl oxygens and positive potential around the guanidine and amine hydrogens, consistent with their roles as hydrogen bond acceptors and donors.

Advanced Medicinal Chemistry Strategies for Lead Optimization and Drug Design

Hit-to-Lead and Lead Optimization Methodologies

The journey from a preliminary "hit" compound, such as a molecule identified in a high-throughput screen, to a viable drug candidate involves a meticulous process of lead optimization. For a hypothetical lead compound based on the N-(3-Sulfamoylphenyl)guanidine core, several methodologies would be central to enhancing its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are the cornerstone of rational drug design, providing insights into how specific structural features of a molecule influence its biological activity. For the this compound scaffold, a systematic exploration of SAR would involve modifying the phenyl ring, the sulfonamide group, and the guanidine (B92328) moiety.

For instance, in a series of N-substituted N′-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which share the sulfonylguanidine (B1260306) core, antibacterial activity was found to be highly dependent on the nature of the substituents. pjmonline.org A key finding was that the presence of a 3-sulfamoylphenyl group on the guanidine nitrogen, as in compound 13 from the study, led to potent activity against a range of bacteria, including resistant strains like MRSA. pjmonline.org This highlights the potential importance of the 3-sulfamoylphenyl moiety for biological activity.

A hypothetical SAR exploration for this compound analogs could be tabulated as follows, drawing parallels from related sulfonamide and guanidine-containing compounds:

| Compound | R1 (Phenyl Ring Substitution) | R2 (Guanidine Substitution) | Hypothetical Target Affinity (IC50, nM) |

| Lead (this compound) | H | H | 500 |

| Analog 1 | 4-Cl | H | 250 |

| Analog 2 | 4-CH3 | H | 600 |

| Analog 3 | H | CH3 | 400 |

| Analog 4 | H | Benzyl (B1604629) | 150 |

This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective analogs. rsc.orgwisc.edu

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a lead compound's properties by substituting one functional group with another that has similar steric and electronic characteristics. spirochem.comcambridgemedchemconsulting.com This can enhance potency, improve metabolic stability, or reduce toxicity. spirochem.comcambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be envisioned.

The sulfonamide group (-SO2NH2) is a classic target for bioisosteric replacement. It could be replaced with a sulfamide (B24259) (-NHSO2NH2), which can offer different hydrogen bonding patterns and potentially improved physicochemical properties. tandfonline.comnih.gov Other potential replacements include a carboxylic acid, a tetrazole, or other acidic functional groups, depending on the nature of the target interaction.

The guanidine group, being highly basic, can be replaced with other basic groups to modulate pKa and interaction profiles. Examples of bioisosteres for the guanidine group include an aminopyridine, a 2-aminoimidazoline, or an amidine. A large-scale analysis of matched molecular pairs from public databases has identified numerous bioisosteric replacements that are well-supported by experimental data. nih.gov

A table illustrating potential bioisosteric replacements for this compound is presented below:

| Original Group | Bioisosteric Replacement | Rationale |

| Sulfonamide (-SO2NH2) | Sulfamide (-NHSO2NH2) | Modulate polarity and hydrogen bonding. tandfonline.comnih.gov |

| Sulfonamide (-SO2NH2) | Carboxylic Acid (-COOH) | Introduce a different acidic pKa and interaction geometry. |

| Guanidine (-C(=NH)NH2) | 2-Aminoimidazoline | Retain basicity with altered geometry and lipophilicity. |

| Guanidine (-C(=NH)NH2) | Aminopyridine | Introduce aromaticity while maintaining a basic nitrogen. |

| Phenyl Ring | Pyridyl, Thienyl | Alter aromaticity, polarity, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping aims to identify novel molecular architectures (scaffolds) that can mimic the biological activity of a known lead compound but possess a different core structure. plos.org This can lead to new intellectual property and improved drug-like properties. For a lead based on this compound, scaffold hopping could involve replacing the phenylsulfonamide core with a completely different chemical entity that maintains the key pharmacophoric features.

For example, a computational approach using a ligand-based virtual screen followed by structure-based docking was successfully used to identify novel scaffolds for sulfated small molecules, demonstrating the feasibility of this strategy. nih.gov Similarly, guanidine-containing molecular transporters have been built on diverse scaffolds like sucrose, showcasing the versatility of the guanidine moiety in different molecular contexts. nih.gov

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. One could envision hybridizing the this compound scaffold with another pharmacophore known to interact with a secondary target of interest.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a powerful method for hit identification and lead generation that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to the target. dovepress.com Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

Both the sulfamoylphenyl and guanidine moieties are well-suited for an FBDD approach. Sulfonamides are known to act as zinc-binding fragments in metalloenzymes like carbonic anhydrases. tandfonline.comacs.org An FBDD campaign could start by screening a library of sulfonamide-containing fragments to identify a suitable anchor that binds to the target. In a study on SOS1-mediated nucleotide exchange, a sulfonamide fragment was identified through an NMR-based screen and subsequently optimized into a more potent molecule. bohrium.com

The guanidinium (B1211019) group is also a valuable fragment due to its ability to form strong hydrogen bonds and salt bridges with biological targets. A fragment library could include simple guanidine derivatives to probe for key interactions in a binding pocket.

An illustrative FBDD strategy for a hypothetical target is shown below:

| Fragment 1 (Sulfonamide-based) | Fragment 2 (Guanidine-based) | Linked Molecule | Hypothetical Affinity (KD) |

| 3-aminobenzenesulfonamide (B1265440) | Methylguanidine | This compound | Fragment 1: 500 µM; Fragment 2: 1 mM; Linked: 10 µM |

De Novo Design Methodologies for Novel Analogs

De novo design involves the computational generation of novel molecular structures with desired properties, often tailored to fit a specific binding site. plos.org These methods can be either ligand-based, generating molecules with similar properties to a known active compound, or structure-based, designing molecules that are complementary to the target's binding site.

For the this compound scaffold, a de novo design algorithm could be used to generate novel analogs with improved binding affinity or other desirable properties. For instance, software like DOGS (De novo Design of Bioactive Compounds) can suggest novel, synthetically accessible compounds based on a reference molecule. plos.org Such programs have been used to design novel ligands for various targets, including G-protein coupled receptors and enzymes. plos.org

De novo design has also been successfully applied to create complex molecules like hyperstable constrained peptides, where the guanidinium group from arginine residues plays a crucial role in stabilizing the structure through interactions. bakerlab.org This demonstrates the power of computational methods to design novel molecules with specific functional and structural features. mdpi.combakerlab.org

Preclinical Research Methodologies and Models for Efficacy Assessment

In Vitro Efficacy Assessment Methodologies

In vitro assays are the first step in screening and characterizing the biological activity of a new compound. These laboratory-based tests are performed on microorganisms or cells outside their natural biological context and provide initial data on potency and spectrum of activity.

To evaluate the antimicrobial potential of N-(3-Sulfamoylphenyl)guanidine, its activity would be tested against a panel of clinically relevant bacteria. This typically includes Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains like Escherichia coli.

Standard methodologies include:

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC values for this compound are not publicly available, related guanidine (B92328) derivatives have demonstrated potent activity. For instance, certain benzyl (B1604629) guanidine derivatives have shown MIC values as low as 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov

Disk Diffusion Assay: In this qualitative test, a paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with bacteria. The diameter of the zone of growth inhibition around the disc indicates the compound's antibacterial activity. For example, some sulfaguanidine (B1682504) hybrids have shown inhibition zones ranging from 21 mm to 33 mm against various bacterial strains. nih.gov

Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of a compound required to kill 99.9% of the initial bacterial inoculum.

The table below illustrates typical data obtained from such assays for related guanidine compounds.

| Bacterial Strain | Assay Type | Compound Type | Observed Activity | Reference |

| S. aureus | MIC | Benzyl Guanidine Derivative | 0.5 µg/mL | nih.gov |

| E. coli | MIC | Benzyl Guanidine Derivative | 1 µg/mL | nih.gov |

| MRSA | MIC | Benzyl Guanidine Derivative | Promising results | nih.gov |

| Various Bacteria | Disk Diffusion | Sulfaguanidine Hybrid | 21-33 mm inhibition zone | nih.gov |

This table presents findings for related guanidine compounds to illustrate the methodologies, as specific data for this compound is not available.

The anticancer potential of a compound is assessed using a panel of human tumor cell lines. These assays measure the compound's ability to inhibit cell growth (cytostatic effect) or induce cell death (cytotoxic effect).

Key methodologies include:

MTT or SRB Assays: These colorimetric assays are widely used to determine cell viability and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cancer cell growth. While no specific IC50 data exists for this compound, studies on guanidinium-functionalized polymers have reported IC50 values ranging from 18 to 40 µg/mL against the HepG2 liver cancer cell line. nih.gov

Apoptosis and Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific phases (e.g., G2/M phase), which are desirable mechanisms for anticancer agents. nih.gov

The following table shows representative data for various guanidine-containing compounds against different cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Compound Type | Observed Activity (IC50) | Reference |

| HepG2 | Liver Cancer | Cell Viability | Guanidinium-functionalized Polymer | 18-40 µg/mL | nih.gov |

| MCF-7 | Breast Cancer | Anticancer Evaluation | Guanidine Derivatives | General antitumor activity | nih.gov |

| Lung Cancer Cells | Lung Cancer | Anticancer Evaluation | Guanidine Derivatives | General antitumor activity | nih.gov |

| Prostate Cancer Cells | Prostate Cancer | Anticancer Evaluation | Guanidine Derivatives | General antitumor activity | nih.gov |

This table illustrates findings for related guanidine compounds, as specific data for this compound is not publicly available.

Biochemical assays are crucial for elucidating the mechanism of action of a compound by measuring its direct interaction with specific molecular targets, such as enzymes or receptors. Given its structure, this compound could be evaluated for its ability to inhibit enzymes like carbonic anhydrases, which are implicated in various diseases including cancer.

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is determined by measuring the reduction in enzyme activity in the presence of the compound. For example, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, which are structurally related to this compound, were tested for their ability to inhibit different human carbonic anhydrase (CA) isoforms. nih.gov Some of these derivatives showed potent and selective inhibition of the CA VII isoform, with inhibition constants (Ki) in the subnanomolar range. nih.gov

Receptor Binding Assays: Radioligand binding assays are used to determine if a compound binds to specific cellular receptors. For instance, various guanidine derivatives have been evaluated for their binding affinity to muscarinic and histamine (B1213489) H3 receptors. nih.gov

The table below summarizes enzyme inhibition data for structurally similar compounds.

| Enzyme/Target | Assay Type | Compound Type | Key Finding | Reference |

| Carbonic Anhydrase VII | Enzyme Inhibition Assay | 4-Guanidinobenzenesulfonamide Derivatives | Selective inhibition with subnanomolar KI values | nih.gov |

| Carbonic Anhydrase I/II | Enzyme Inhibition Assay | 4-Guanidinobenzenesulfonamide Derivatives | Lower inhibitory activity compared to CA VII | nih.gov |

| DNA Gyrase / DHFR | Docking Score | Sulfaguanidine Derivative | Predicted dual inhibition | nih.gov |

This table presents findings for related guanidine and sulfonamide compounds to illustrate the methodologies, as specific data for this compound is not available.

In Vivo Model Systems for Efficacy Evaluation

Following promising in vitro results, compounds are advanced to in vivo testing using animal models that mimic human diseases. These studies provide crucial information on efficacy in a whole-organism context.

To assess the in vivo antimicrobial efficacy of a compound, animal models of infection are employed. For a compound with activity against MRSA, a common model is the guinea pig or mouse skin infection model. In these models, an incision or abrasion is made on the animal's skin and infected with a known quantity of MRSA. The test compound is then applied, often topically, and its efficacy is measured by the reduction in bacterial load in the tissue compared to a control group. For instance, a novel polymeric guanidine was shown to be as effective as the standard antibiotic mupirocin (B1676865) in a guinea pig model of MRSA skin infection. researchgate.net

The in vivo anticancer activity is typically evaluated using xenograft models. In these models, human tumor cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound. Efficacy is measured by monitoring tumor growth over time; a significant reduction in tumor volume or growth rate compared to the control group indicates anticancer activity. While specific in vivo anticancer data for this compound is not available, future studies could utilize such models to validate any promising in vitro findings. nih.gov Similarly, for investigating effects on other conditions like neuropathic pain, specialized animal models would be used to assess the compound's ability to alleviate symptoms, as has been proposed for selective CA VII inhibitors. nih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for N-(3-Sulfamoylphenyl)guanidine Scaffolds

While initial studies have successfully identified potent inhibitory activity of this compound derivatives against Trypanosoma brucei leucyl-tRNA synthetase, the structural motifs of this compound suggest a broader range of potential biological targets. The inherent characteristics of the guanidinium (B1211019) and sulfonamide groups, known to interact with various biological macromolecules, open avenues for investigating this scaffold against other enzymes and receptors implicated in a variety of diseases.

Recent research has highlighted the potential for guanidine-containing sulfonamides to act as selective inhibitors of carbonic anhydrase (CA) isoforms. For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have demonstrated selective inhibition of the brain-associated CA VII isoform, which is implicated in neuropathic pain. nih.gov This suggests that derivatives of this compound could be rationally designed to target specific CA isoforms involved in conditions such as glaucoma, epilepsy, and certain cancers. nih.govnih.gov The synthesis of N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines, for example, yielded compounds with strong inhibitory activity against CA I and CA II. nih.gov

Furthermore, the guanidine (B92328) moiety is a common feature in compounds with antimicrobial properties. nih.gov Research into sulfaguanidine (B1682504) hybrids has revealed dual inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival. nih.gov This opens the possibility of developing this compound-based compounds as novel antibacterial agents, potentially effective against multidrug-resistant strains. nih.govmdpi.com The exploration of this compound derivatives could also extend to other areas where guanidine compounds have shown activity, such as in the development of anticancer agents targeting kinases like Src/Abl, or as antagonists for NMDA receptors in the context of neurodegenerative diseases. nih.govnih.gov

A summary of potential novel biological targets for this compound scaffolds is presented in the table below.

| Biological Target | Therapeutic Area | Rationale |

| Carbonic Anhydrase (CA) Isoforms | Glaucoma, Epilepsy, Neuropathic Pain, Cancer | Guanidine-containing sulfonamides show selective CA inhibition. nih.govnih.gov |

| DNA Gyrase and DHFR | Infectious Diseases | Sulfaguanidine hybrids exhibit dual inhibitory activity against these bacterial enzymes. nih.gov |

| Src/Abl Kinases | Oncology | Guanidine derivatives have been identified as selective inhibitors of these cancer-related kinases. nih.gov |

| NMDA Receptors | Neurodegenerative Diseases | Diarylguanidines act as selective noncompetitive antagonists of the NMDA receptor ion channel. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound-based drug candidates. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity, physicochemical properties, and potential off-target effects of novel derivatives, thereby reducing the reliance on time-consuming and costly empirical screening.